An In-Depth Technical Guide to 5-Pyridoxolactone: From Metabolism to Antiviral Potential
An In-Depth Technical Guide to 5-Pyridoxolactone: From Metabolism to Antiviral Potential
For: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Novel Antiviral Candidate from a Classic Pathway
The intricate web of cellular metabolism is a wellspring of bioactive molecules, often revealing novel functions for compounds once considered mere intermediates or degradation products. 5-Pyridoxolactone, a metabolite from the canonical Vitamin B6 pathway, is a prime example of this paradigm. Initially characterized as a simple catabolite, recent discoveries have illuminated its potent antiviral properties, positioning it as a molecule of significant interest for the drug development community. This guide provides a comprehensive technical overview of 5-Pyridoxolactone, synthesizing current knowledge and offering field-proven insights into its study and potential applications. We will delve into its biochemical origins, physicochemical characteristics, analytical quantification, and the compelling evidence for its future as a therapeutic lead.
Core Identity and Physicochemical Profile
5-Pyridoxolactone (IUPAC: 7-hydroxy-6-methyl-1H,3H-furo[3,4-c]pyridin-3-one), with the Chemical Abstracts Service (CAS) registry number 4543-56-0 , is a lactone derivative of 5-pyridoxic acid. Structurally, it is a bicyclic compound featuring a fused pyridine and furanone ring system.
mol [label=<
>]; } dot Caption: Figure 1: Chemical Structure of 5-Pyridoxolactone.
Understanding the physicochemical properties of a molecule is foundational to its development as a therapeutic agent, influencing everything from solubility and stability to its pharmacokinetic profile. While comprehensive experimental data for 5-Pyridoxolactone is not yet widely published, its properties can be reliably predicted and inferred from its structure and related Vitamin B6 compounds.
Table 1: Physicochemical Properties of 5-Pyridoxolactone
| Property | Value / Description | Rationale & Significance |
| CAS Number | 4543-56-0 | Unique identifier for substance registration. |
| Molecular Formula | C₈H₇NO₃ | Determines molecular weight and elemental composition. |
| Molecular Weight | 165.15 g/mol | Crucial for molar concentration calculations and reaction stoichiometry. Affects diffusion and membrane transport. |
| Class | Pyridinecarboxylic Acids | Belongs to a class of organic compounds containing a pyridine ring with a carboxylic acid group (in its lactone form)[1]. |
| Predicted Solubility | High water solubility predicted. | The presence of polar functional groups (hydroxyl, lactone carbonyl, pyridine nitrogen) suggests good solubility in aqueous media, which is advantageous for biological assays and potential formulation. |
| Predicted LogP | Low | A low octanol-water partition coefficient is expected, indicating hydrophilicity. This impacts membrane permeability and distribution within biological systems. |
| Stability | Likely sensitive to light and pH. | Like its precursors (e.g., Pyridoxal-5'-phosphate), the pyridine ring system is susceptible to photodegradation. The lactone ring is prone to hydrolysis under strong acidic or basic conditions, opening to form 5-pyridoxic acid. This is a critical consideration for storage and formulation. |
Biological Significance and Mechanism of Action
A Key Metabolite in the Vitamin B6 Degradation Pathway
5-Pyridoxolactone is not a synthetic anomaly but an endogenous molecule. It is a product of the Vitamin B6 degradation pathway.[2] In biological systems, particularly in microorganisms like Pseudomonas MA-1, it is formed through the dehydrogenation of pyridoxal.[1] This metabolic link is crucial, as it implies a pre-existing mechanism for its synthesis and clearance in biological systems, a factor that can be advantageous in drug development.
Potent Antiviral Activity
The most compelling reason for the heightened interest in 5-Pyridoxolactone is its recently discovered antiviral activity. Research has demonstrated that it strongly inhibits the proliferation of the Bombyx mori nucleopolyhedrovirus (BmNPV) in cultured insect cells.[2][3]
Key findings include:
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Dose-Dependent Inhibition: The antiviral effect is directly correlated with the concentration of 5-Pyridoxolactone. In one key study, increasing concentrations (ranging from 2.5 µM to 20 µM) resulted in a significant, dose-dependent decrease in viral DNA levels.[2]
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Non-Cytotoxic Mechanism: Crucially, the antiviral activity is not a byproduct of cellular toxicity. Cell viability assays have shown that 5-Pyridoxolactone does not significantly increase cell death at concentrations where it exhibits strong antiviral effects (up to 20 µM).[2] This is a critical hallmark of a promising therapeutic candidate, indicating a specific antiviral mechanism rather than general cytotoxicity.
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Inhibition of Viral Entry: The molecule appears to act at an early stage of the viral life cycle. Studies have shown that the expression of key BmNPV genes involved in viral entry and early replication (such as ie1, helicase, GP64, and VP39) are strongly inhibited in the presence of 5-Pyridoxolactone.[3] This suggests a mechanism that may involve blocking viral attachment to host cell receptors or inhibiting the subsequent membrane fusion or endocytosis process.
Synthesis and Analytical Methodologies
A significant challenge for researchers interested in 5-Pyridoxolactone is the current lack of commercially available standards and published, detailed protocols for its chemical synthesis and analysis. The following sections provide logical, field-proven workflows based on the chemistry of related compounds.
Proposed Chemical Synthesis Workflow
While its biological formation is known, a robust chemical synthesis is required for producing the quantities needed for research and development. A plausible and efficient route would start from the readily available precursor, pyridoxine, and involve a selective oxidation followed by lactonization.
Protocol 1: Proposed Synthesis of 5-Pyridoxolactone from Pyridoxine
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Rationale: This multi-step process leverages controlled oxidation to generate the necessary carboxylic acid functionality from the hydroxymethyl groups of pyridoxine, followed by an acid-catalyzed intramolecular cyclization (lactonization). Protecting groups may be necessary to ensure selectivity.
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Step 1: Selective Oxidation of Pyridoxine.
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Dissolve pyridoxine hydrochloride in a suitable solvent (e.g., water or a buffered solution).
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Introduce a mild oxidizing agent (e.g., manganese dioxide, MnO₂) that preferentially oxidizes the hydroxymethyl group at the 5-position to a carboxylic acid. The hydroxyl group at the 3-position and the hydroxymethyl at the 4-position are less reactive.
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The reaction should be stirred at a controlled temperature (e.g., room temperature to 50°C) and monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the oxidant and concentrate the filtrate under reduced pressure. The product at this stage is 5-pyridoxic acid.
-
-
Step 2: Acid-Catalyzed Lactonization.
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Dissolve the crude 5-pyridoxic acid from Step 1 in an appropriate aprotic solvent (e.g., toluene or dioxane).
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Add a strong acid catalyst (e.g., p-toluenesulfonic acid) and equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the lactone product.
-
Reflux the mixture until TLC/HPLC analysis indicates the completion of the reaction.
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Cool the reaction mixture, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution), and extract the product into an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 3: Purification.
-
Purify the crude 5-Pyridoxolactone using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or a similar solvent system.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield the final product.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
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Analytical Quantification in Biological Matrices
Accurate quantification is essential for pharmacokinetic, pharmacodynamic, and metabolomic studies. A robust method can be designed based on protocols for other B6 vitamers, utilizing reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][5]
Protocol 2: LC-MS/MS Quantification of 5-Pyridoxolactone
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Rationale: This method provides high sensitivity and selectivity, which is necessary for detecting low concentrations of the analyte in complex biological samples like plasma or cell lysates. The protocol involves protein precipitation to clean the sample, followed by chromatographic separation and mass spectrometric detection.
-
Step 1: Sample Preparation (Protein Precipitation).
-
To 100 µL of biological sample (e.g., plasma, serum, or cell lysate), add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of 5-Pyridoxolactone, if available, or a structurally similar compound).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for analysis.
-
-
Step 2: Chromatographic Separation.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient to ensure separation from other metabolites. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: Linear ramp to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Step 3: Mass Spectrometry Detection.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Predicted): The precursor ion would be the protonated molecule [M+H]⁺, which is m/z 166.1. The product ions would need to be determined by infusing a standard, but likely fragments would result from the loss of CO (m/z 138.1) or other characteristic fragments from the ring system.
-
Quantifier Transition (Predicted): 166.1 -> 138.1
-
Qualifier Transition (Predicted): 166.1 -> [a secondary fragment]
-
-
Optimize cone voltage and collision energy for the specific instrument to maximize signal intensity for these transitions.
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Future Directions and Conclusion
5-Pyridoxolactone stands at an exciting intersection of metabolism and virology. Its identification as an endogenous antiviral agent opens up several avenues for future research and development.
Key Research Imperatives:
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Elucidation of the Precise Antiviral Mechanism: Identifying the specific host or viral protein target of 5-Pyridoxolactone is paramount. This will validate its mechanism of action and enable structure-activity relationship (SAR) studies.
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Broad-Spectrum Antiviral Screening: The activity of 5-Pyridoxolactone should be evaluated against a wide range of viruses, particularly enveloped viruses where entry is a critical step, to determine its therapeutic potential beyond BmNPV.
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Pharmacokinetic and In Vivo Efficacy Studies: Once a scalable synthesis is established, its absorption, distribution, metabolism, and excretion (ADME) profile must be characterized in animal models, followed by efficacy studies in relevant viral infection models.
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Development of a Validated Synthesis and Analytical Method: The proposed protocols in this guide provide a strong starting point, but formal validation and publication are needed to empower the broader research community.
References
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Hu, X., et al. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. International Journal of Molecular Sciences, 22(14), 7423. [Link]
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Hu, X., et al. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. National Center for Biotechnology Information. [Link]
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Hu, X., et al. (2021). The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori. PubMed. [Link]
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FooDB. (2015). Showing Compound 5-Pyridoxolactone (FDB023360). FooDB. [Link]
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Ghassabian, S., et al. (2015). A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood. Journal of Chromatography B, 997, 214-220. [Link]
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Rossmann, J., et al. (2022). Validated UPLC-MS/MS method for the analysis of vitamin B6 vitamers...in human cerebrospinal fluid. Journal of Chromatography B, 1211, 123503. [Link]
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Mansoor, M. A., et al. (2014). A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma. Clinica Chimica Acta, 433, 1-6. [Link]
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Alila Medical Media. (2020). Antiviral Drugs Mechanisms of Action, Animation. YouTube. [Link]
Sources
- 1. The Antiviral Molecule 5-Pyridoxolactone Identified Post BmNPV Infection of the Silkworm, Bombyx mori [mdpi.com]
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- 4. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
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